Direct Black 38

Catalog No.
S523737
CAS No.
1937-37-7
M.F
C34H27N9NaO7S2
M. Wt
760.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Direct Black 38

CAS Number

1937-37-7

Product Name

Direct Black 38

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C34H27N9NaO7S2

Molecular Weight

760.8 g/mol

InChI

InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);

InChI Key

OTVSHPVJJJTKNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Solubility

1 to 5 mg/mL at 68° F (NTP, 1992)
Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents.

Synonyms

2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt, 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt, chlorazol black E, direct black 3, direct black 38, direct deep black extra

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na]

Description

The exact mass of the compound Direct Black 38 is 781.1114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 68° f (ntp, 1992)soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Histology and Cytology

Direct Black 38 serves as a general-purpose stain in histology and cytology for visualizing tissues and cells []. It has an affinity for cellulose and chitin, allowing researchers to distinguish these components from lignin in plant tissues and fungal cell walls [].

Mycorrhizal Research

This dye is used to detect mycorrhizal colonization in plant roots, particularly for Allium species []. Mycorrhizae are symbiotic relationships between fungi and plant roots, and Direct Black 38 helps identify the presence and extent of fungal colonization in the root system.

Staining Marine Organisms

Direct Black 38 has been employed for staining copepods, a group of small crustaceans found in marine environments []. The specific staining properties of the dye can aid in the identification and study of these organisms.

Water Treatment Research

While not its primary application, some research explores Direct Black 38 as a model pollutant in wastewater treatment studies. Due to its structure and properties, it can be used to evaluate the effectiveness of various methods for removing dyes from wastewater [].

Direct Black 38 is a benzidine-based azo dye characterized by its chemical formula C34H25N9Na2O7S2C_{34}H_{25}N_9Na_2O_7S_2 and a molecular weight of approximately 703.67 g/mol. It appears as gray-black microcrystals or a black powder and is known for its moderate solubility in water . As an azo dye, it contains the azo group (-N=N-), which is responsible for its vibrant coloration and is widely utilized in various dyeing processes, particularly in textiles .

Direct Black 38 is not used in biological systems and does not have a known mechanism of action in that context. Its primary function is as a coloring agent.

Direct Black 38 can be a hazardous compound. It belongs to the class of azo dyes, some of which have been linked to genotoxicity (DNA damage) and carcinogenicity (cancer). Studies have shown that Direct Black 38 induces unscheduled DNA synthesis in the liver and micronucleus formation in the bone marrow of rats [].

Direct Black 38 can also react with strong acids, oxidizing agents, and other chemicals to form toxic gases [].

Involving Direct Black 38 include its synthesis through diazotization and coupling reactions typical of azo dyes. The compound can undergo hydrolysis, oxidation, and reduction reactions under specific conditions. Notably, it may decompose when heated, releasing toxic fumes such as nitrogen oxides and sulfur oxides . In aqueous solutions, Direct Black 38 can also interact with other chemicals, leading to complexation or adsorption phenomena, especially in wastewater treatment processes .

Direct Black 38 has been associated with significant biological activity, particularly concerning its potential carcinogenic effects. Studies have indicated that it can be metabolized to free benzidine in vivo, which is a known carcinogen linked to various cancers, including liver and mammary tumors in animal models . Furthermore, it has been shown to exhibit toxicity towards certain microorganisms, which raises concerns regarding its environmental impact and safety in industrial applications .

The synthesis of Direct Black 38 typically involves:

  • Diazotization: The reaction of aromatic amines (specifically benzidine derivatives) with nitrous acid to form diazonium salts.
  • Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye structure.

This method allows for the production of various azo dyes by altering the coupling components . Additionally, alternative methods such as photocatalytic degradation have been explored for wastewater treatment applications involving Direct Black 38 .

Research on Direct Black 38 has highlighted several interaction studies focusing on its adsorption properties and degradation pathways. For instance:

  • Adsorption Studies: Investigations have shown that Direct Black 38 can be effectively adsorbed onto materials like p-tert-butylcalixarene, which may enhance its removal from wastewater .
  • Biodegradation: Studies indicate that certain microorganisms can decolorize Direct Black 38, suggesting potential bioremediation strategies for contaminated environments .

These studies are crucial for understanding how to mitigate the environmental impact of this compound.

Direct Black 38 shares similarities with other benzidine-derived azo dyes. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Direct Blue 6C.I. Direct Blue 6Primarily used for dyeing silk and cotton; known for high stability.
Direct Brown 95C.I. Direct Brown 95Used for dyeing leather and paper; also derived from benzidine.
Direct Red 28C.I. Direct Red 28Known for bright red coloration; less toxic than Direct Black 38.
Direct Yellow 12C.I. Direct Yellow 12Used in textile applications; has lower environmental toxicity.

Uniqueness of Direct Black 38

What sets Direct Black 38 apart from these compounds is its specific application in achieving deep black shades while presenting significant health risks associated with benzidine metabolism. Its unique reactivity profile also makes it particularly hazardous when interacting with strong oxidizers or acids, necessitating careful handling and disposal practices .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992)

Color/Form

Grey-black powde

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

760.13725586 g/mol

Monoisotopic Mass

760.13725586 g/mol

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

53

Appearance

Solid powder

Melting Point

Decomposes (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C7SV16SLWM

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Pharmacology

CI Direct Black 38 is a Benzidine-based azo dye that is metabolized to free Benzidine in vivo. Direct black 38 is primarily used for the dyeing of textiles, leather and paper. Benzidine and its metabolic derivatives have been detected in the urine of workers exposed to Benzidine-based dyes. Exposure to this dye is strongly associated with the occurrence of bladder cancer. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Pictograms

Health Hazard

Health Hazard

Impurities

The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present.

Other CAS

1937-37-7
22244-14-0

Wikipedia

Direct Black 38

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Direct Black 38 is prepared commercially by: (1) coupling diazotized benzidine with 1 mol H-acid (8-amino-1-naphthol-3,6-disulphonic acid) under acid conditions, (2) reacting the resulting product with 1 mol diazotized aniline under alkaline conditions, (3) coupling this intermediate with meta-phenylenediamine, and (4) neutralization with sodium hydroxide.

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
"PARAMINE" /IS/ TRADEMARK /OF ARKANSAS CO, INC/ FOR CATIONIC FINISHING AGENT FOR TEXTILES ... /PARAMINE/
"PONTAMINE" /IS/ TRADEMARK /OF DU PONT DE NEMOURS, EI & CO/ FOR SERIES OF DYES & DEVELOPERS FOR TEXTILE FIBERS, PAPER & LEATHER. /PONTAMINE/
The commercial material is a reaction product and is not to be regarded as a single substance.
The manufacture and testing of Direct Black 38 do not conform to rigid chemical specifications, and its composition varies in order to meet the shade and intensity requirements of each customer.

Analytic Laboratory Methods

NIOSH Method 5013. Analyte: Benzidine, o-tolidine, o-dianisidine. Matrix: Air. Procedure: High performance liquid chromatography, ultra violet detection. For benzidine, o-tolidine, o-dianisidine this method has an estimated detection limit of 3 ug benzidine/sample. The precision/RSD is 0.04 to 0.08 and the recovery is 100.3%. Applicability: The working range is ca 0.06 to 8 mg/cu m for a 250 liter air sample. Interferences: Aniline, azobenzene, p-aminophenol, p-phenylenediamine or p-nitroaniline do not interfere in the measurement when present in equimolar amounts.
Direct dyes such as Direct Black 38 are reportedly distinguished from basic and disperse dyes by their pH-dependent chromatographic behavior on cellulose acetate. Direct Black 38 in air is determined by gravimetric method. Limit of detection is not given.

Clinical Laboratory Methods

METABOLITES OF AZO DYE & PIGMENT WERE DETERMINED IN HAMSTER & HUMAN URINE BY TWO CHROMATOGRAPHIC PROCEDURES.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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